molecular formula C16H14O B028749 10,10-Dimethyl-9,10-dihydroanthracen-9-one CAS No. 5447-86-9

10,10-Dimethyl-9,10-dihydroanthracen-9-one

Cat. No. B028749
CAS RN: 5447-86-9
M. Wt: 222.28 g/mol
InChI Key: GWFCYDIAPRIMLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related anthracene derivatives has been extensively studied, highlighting various strategies to manipulate the anthracene core for desired functionalities. For instance, the reduction of dimethoxyanthracenedione with zinc dust and aqueous ammonia or using SnCl2 in HCl and acetic acid as reducing agents has been explored to obtain different anthracenone derivatives, showcasing the versatility of reductive approaches in modifying the anthracene structure (Prinz et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of anthracene derivatives reveals significant insights into their conformational dynamics and electronic properties. For example, the crystallographic study of 9,10-Diphenyl-9,10-epidioxyanthracene and its related compounds shows the influence of substituents on the anthracene moiety's conformation, highlighting orthogonal arrangements and intramolecular interactions that dictate the overall molecular geometry (Usman et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of anthracene derivatives, including substitution reactions, cycloadditions, and redox reactions, is central to their utility in organic synthesis and materials science. For instance, the synthesis and electrochemical characterization of 2,6-dialkoxy-9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives underscore the potential of such compounds in developing redox-active materials (Bryce et al., 2000).

Physical Properties Analysis

The physical properties of anthracene derivatives, such as melting points, solubility, and photophysical behaviors, are crucial for their application in organic electronics and photonics. The synthesis and structural elucidation of compounds like 9,10-dihydro-9,10-distannaanthracenes provide valuable data on how stannyl substitutions affect the electronic and physical properties of the anthracene scaffold (Saito et al., 2001).

Chemical Properties Analysis

The chemical properties of 10,10-Dimethyl-9,10-dihydroanthracen-9-one and its analogs, including acidity, basicity, and nucleophilicity, are influenced by their structural motifs. These properties are essential for their reactivity in organic synthesis, serving as intermediates in the construction of complex molecular architectures. Investigations into the nitration reactions of dimethylanthracene derivatives have provided insights into their electrophilic substitution patterns and reactivity towards electrophiles (Suzuki et al., 1974).

Scientific Research Applications

1. Asymmetric Anionic and Free-Radical Polymerization

  • Application Summary: This compound is used in the asymmetric anionic and free-radical polymerization of bulky methacrylates, leading to single-handed helical polymers .
  • Methods of Application: The compound is polymerized under anionic and radical reaction conditions .
  • Results: The results provided valuable information about the effects of the side chain on the polymerization stereochemistry and also on the chiroptical properties of the helical polymers .

2. Synthesis of Novel Polyimides

  • Application Summary: A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
  • Methods of Application: The synthesis involved the reaction of the compound with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .
  • Results: The polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

3. Antioxidant-Photosensitizer Dual-Loaded Polymeric Micelles

  • Application Summary: The compound is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .
  • Methods of Application: The compound is loaded into polymeric micelles .
  • Results: The results of this application were not specified in the source .

4. Derivatives of Pyridazine with Phenoxazine

  • Application Summary: The compound is used in the synthesis of derivatives of pyridazine with phenoxazine and 9,9-dimethyl-9,10-dihydroacridine donor moieties exhibiting thermally activated delayed fluorescence .
  • Methods of Application: The methods of application were not specified in the source .
  • Results: The results of this application were not specified in the source .

properties

IUPAC Name

10,10-dimethylanthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCYDIAPRIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202874
Record name 10,10-Dimethylanthracen-9(10H)-one
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,10-Dimethylanthrone

CAS RN

5447-86-9
Record name 10,10-Dimethyl-9(10H)-anthracenone
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Record name 10,10-Dimethylanthracen-9(10H)-one
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Record name 10,10-dimethylanthracen-9(10H)-one
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Record name 10,10-DIMETHYLANTHRACEN-9-ONE
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